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Compound of Interest

Compound Name: PF-06447475

Cat. No.: B612100 Get Quote

An In-Depth Technical Guide to PF-06447-475
Introduction
PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of

Leucine-rich repeat kinase 2 (LRRK2).[1][2] Genetically linked to both familial and sporadic

Parkinson's disease (PD), the kinase activity of LRRK2 is a key therapeutic target.[2] The

G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[2]

PF-06447475 serves as an invaluable chemical probe for investigating the physiological and

pathological roles of LRRK2 kinase activity in preclinical research, particularly in the context of

neurodegenerative diseases.[3] Although its pharmacokinetic properties halted progression into

clinical development, its robust profile in preclinical models continues to facilitate the study of

LRRK2 function.

Chemical Structure and Physicochemical Properties
PF-06447475 is a pyrrolo[2,3-d]pyrimidine derivative.[2][3] Its core structure and key identifiers

are detailed below.

Table 1: Chemical Identifiers for PF-06447475
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Identifier Value

IUPAC Name
3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-

5-yl]benzonitrile

CAS Number 1527473-33-1[3]

Molecular Formula C₁₇H₁₅N₅O[3]

Molecular Weight 305.33 g/mol [3][4]

SMILES
N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOC

C4)=C32)=C1

Table 2: Physicochemical Properties of PF-06447475

Property Description

Appearance A solid[4]

Purity ≥98%

Solubility

DMSO: ≥ 60 mg/mL; For in vivo use, common

vehicles include 10% DMSO, 40% PEG300, 5%

Tween-80, 45% Saline, or 10% DMSO, 90%

Corn Oil.[1][5]

Storage
Powder: 3 years at -20°C. In solvent: 2 years at

-80°C.[1]

Pharmacological Profile
Mechanism of Action
PF-06447475 functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[6]

This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its

downstream substrates.[1] The compound readily crosses the blood-brain barrier, enabling the

study of LRRK2 inhibition in the central nervous system.[1][7] Its high selectivity minimizes off-

target effects, making it a reliable tool for elucidating the specific functions of LRRK2.[2][7]
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Potency and Selectivity
The inhibitory activity of PF-06447475 has been quantified in various assays, demonstrating

low nanomolar potency against both wild-type and mutant forms of LRRK2.

Table 3: In Vitro and In Vivo Potency of PF-06447475

Target/Assay Assay Type Species/Cell Line IC₅₀ Value

LRRK2 (Wild-Type) Cell-free kinase assay N/A 3 nM[1][5]

LRRK2 (G2019S

Mutant)
Cell-free kinase assay N/A 11 nM[3][5]

LRRK2

Autophosphorylation
Whole-cell assay HEK293 25 nM[1]

Endogenous LRRK2 Whole-cell assay
Raw264.7

Macrophages
<10 nM[5]

pS935 LRRK2

Inhibition
In vivo (oral admin.)

G2019S BAC-

Transgenic Mice
103 nM[5]

pS1292 LRRK2

Inhibition
In vivo (oral admin.)

G2019S BAC-

Transgenic Mice
21 nM[5]

Signaling Pathway and Mechanism of
Neuroprotection
LRRK2 kinase activity is implicated in multiple cellular pathways linked to neurodegeneration,

including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[8][9] Pathogenic

mutations like G2019S enhance LRRK2 kinase activity, leading to increased production of

reactive oxygen species (ROS), impaired mitochondrial function, and promotion of apoptotic

signaling cascades.[6][8][9]

PF-06447475 exerts its neuroprotective effects by inhibiting this hyperactive kinase. This

blockade mitigates downstream pathological events. In models of oxidative stress, PF-
06447475 has been shown to reduce ROS generation, preserve mitochondrial membrane
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potential, and prevent the activation of pro-apoptotic proteins.[1] Furthermore, it can attenuate

neuroinflammation by reducing microgliosis.[1]

LRRK2 Signaling in Oxidative Stress
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PF-06447475 inhibits LRRK2 kinase to block oxidative stress pathways.

Experimental Protocols
Cellular LRRK2 Autophosphorylation Assay
This protocol is used to determine the potency of PF-06447475 in a cellular context by

measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).
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Cell Culture: Plate HEK293 cells (or another suitable cell line like Raw264.7) expressing

LRRK2 in 6-well plates and grow to 80-90% confluency.[1][5]

Compound Treatment: Prepare serial dilutions of PF-06447475 in DMSO and then dilute in

cell culture medium to final concentrations (e.g., 0.1 nM to 10 µM). Treat cells for 90 minutes

to 2 hours.[1]

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a

PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate overnight at 4°C with primary antibodies for pS935-LRRK2 and total LRRK2. A

loading control like β-actin or GAPDH should also be used.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Visualize bands using an ECL substrate and an imaging system.

Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pS935-

LRRK2 to total LRRK2 for each concentration. Plot the percentage of inhibition against the

log concentration of PF-06447475 and fit a dose-response curve to determine the IC₅₀ value.

In Vivo LRRK2 Pharmacodynamic Study in Rats
This protocol assesses the ability of PF-06447475 to inhibit LRRK2 kinase activity in the brain

and peripheral tissues following oral administration.[1][7]

Animal Model: Use wild-type Sprague-Dawley rats.[1][7]
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Dosing:

Prepare a dosing formulation of PF-06447475 in a vehicle such as 10% propylene glycol,

20% PEG-400, and 70% 0.5% methylcellulose.[1]

Administer PF-06447475 orally (p.o.) twice daily (b.i.d.) at desired doses (e.g., 3 and 30

mg/kg) for 14 days. A vehicle control group should be included.[1][7]

Tissue Collection: Sacrifice animals 90 minutes after the final dose.[7] Rapidly dissect and

collect brain and kidney tissues, and snap-freeze them in liquid nitrogen.

Tissue Processing: Homogenize tissues in lysis buffer and determine protein concentrations

as described in the cellular assay protocol.

Western Blot Analysis: Perform Western blotting on tissue lysates to determine the ratio of

pS935-LRRK2 to total LRRK2, as described above.

Data Analysis: Compare the pLRRK2/total LRRK2 ratio in treated groups to the vehicle

control group to determine the percent inhibition of LRRK2 activity in the target tissues.
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In Vivo Pharmacodynamic Study Workflow
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Workflow for assessing in vivo target engagement of PF-06447475.
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In Vivo Biodistribution and Blocking Study
This protocol evaluates the specific binding and tissue distribution of a radiolabeled tracer by

blocking with PF-06447475.[10]

Materials: A radiolabeled LRRK2 inhibitor (e.g., [³H]LRRK2-IN-1) and unlabeled PF-
06447475 as the blocking agent.[10]

Animal Model: Use male C57BL/6 mice.

Procedure:

Divide mice into two groups: a baseline group and a blocking group.

The blocking group receives an intraperitoneal (i.p.) or oral (p.o.) injection of PF-06447475
(e.g., 10 mg/kg).[10]

After a set pre-treatment time (e.g., 30 minutes), administer the radiotracer ([³H]LRRK2-

IN-1) to both groups via tail vein injection.

At various time points post-injection (e.g., 5, 30, 60 minutes), sacrifice the animals.

Collect blood and tissues of interest (brain, kidney, liver, etc.).

Sample Analysis:

Weigh the tissue samples.

Measure the radioactivity in each sample using a gamma or beta counter.

Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Data Analysis: Compare the %ID/g in the blocked group to the baseline group. A significant

reduction in radiotracer uptake in the presence of PF-06447475 indicates specific binding to

LRRK2 in that tissue.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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